Brca1-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Brca1-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brca1-IN-1 is a novel, cell-permeable small molecule inhibitor of the Breast Cancer 1 (BRCA1) protein. It functions by specifically targeting the tandem BRCT (BRCA1 C-terminus) domains, which are crucial for BRCA1's role in DNA damage response and repair. By inhibiting the protein-protein interactions mediated by these domains, Brca1-IN-1 effectively disrupts the homologous recombination (HR) pathway of DNA repair. This targeted inhibition makes Brca1-IN-1 a valuable research tool for studying BRCA1 function and a potential therapeutic agent, particularly in the context of synthetic lethality when combined with PARP inhibitors in cancer therapy.
Discovery and Synthesis
Brca1-IN-1, also referred to as Compound 15a, was identified through a small-molecule microarray screen designed to find compounds that bind to the BRCA1(BRCT)₂ domain. This discovery was first reported by Na et al. in Angewandte Chemie International Edition in 2014.
Synthesis:
While the detailed, step-by-step synthesis protocol for Brca1-IN-1 is not publicly available in the primary publication or its supplementary materials, the general chemical structure suggests a multi-step organic synthesis approach. Based on its chemical name, (S)-2-(3-(1H-indole-3-propanamido)-4,4-difluoro-5-phosphonopentanamido)-N-(6-phenylhexyl)propanamide, the synthesis would likely involve the coupling of several key fragments: an indole-3-propanoic acid moiety, a modified phosphono-amino acid derivative, and a phenylhexylamine tail. Standard peptide coupling and phosphonate chemistry techniques would be employed.
Biological Activity and Quantitative Data
Brca1-IN-1 is a potent inhibitor of the BRCA1 BRCT domain's function. Its inhibitory activity has been quantified through various biochemical and cell-based assays.
Table 1: Quantitative Biological Activity of Brca1-IN-1
| Parameter | Value | Assay Type | Target |
| IC₅₀ | 0.53 µM | Fluorescence Polarization | BRCA1 (BRCT)₂ |
| Kᵢ | 0.71 µM | Fluorescence Polarization | BRCA1 (BRCT)₂ |
Data sourced from MedChemExpress product information sheet.[1]
The primary mechanism of action of Brca1-IN-1 is the disruption of BRCA1's role in homologous recombination, a key DNA double-strand break repair pathway. This inhibition of HR functionally mimics a "BRCAness" phenotype in treated cells, making them more susceptible to DNA damaging agents and PARP inhibitors.
Experimental Protocols
Fluorescence Polarization (FP) Assay for BRCA1 (BRCT)₂ Binding
This assay is used to determine the binding affinity of inhibitors to the BRCA1 tandem BRCT domains. It relies on the change in polarization of a fluorescently labeled peptide probe upon binding to the larger protein domain.
Materials:
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Recombinant human BRCA1 (BRCT)₂ domain protein (GST-tagged or similar)
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Fluorescently labeled peptide probe corresponding to a known binding partner of BRCA1 BRCT domains (e.g., a phosphopeptide from BACH1)
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Brca1-IN-1 or other test compounds
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Assay Buffer (e.g., 50 mM Sodium Phosphate pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
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Black, low-volume 384-well assay plates
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Plate reader capable of measuring fluorescence polarization
Protocol:
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Prepare Reagents:
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Dissolve the fluorescently labeled peptide probe in the assay buffer to a final concentration of 2x the desired final concentration (e.g., 20 nM for a 10 nM final concentration).
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Prepare a serial dilution of Brca1-IN-1 in assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.
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Prepare the BRCA1 (BRCT)₂ protein solution in assay buffer at 2x the final desired concentration. The optimal concentration should be determined empirically but is typically in the low micromolar range.
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Assay Plate Setup:
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Add 10 µL of the 2x Brca1-IN-1 serial dilutions to the appropriate wells of the 384-well plate. For control wells (maximum and minimum polarization), add 10 µL of assay buffer.
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Add 5 µL of the 2x fluorescent peptide probe to all wells.
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To initiate the binding reaction, add 5 µL of the 2x BRCA1 (BRCT)₂ protein solution to all wells except for the minimum polarization control wells (add 5 µL of assay buffer instead).
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Incubation:
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Mix the plate gently on a plate shaker for 1 minute.
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Incubate the plate at room temperature for 30-60 minutes, protected from light.
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Measurement:
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Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used for the peptide probe (e.g., for FITC, excitation ~485 nm, emission ~535 nm).
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Data Analysis:
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Calculate the anisotropy or millipolarization (mP) values for each well.
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Plot the mP values against the logarithm of the inhibitor concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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DR-GFP Homologous Recombination Assay
This cell-based assay is used to quantify the efficiency of homologous recombination (HR) and to assess the inhibitory effect of compounds like Brca1-IN-1 on this pathway. The assay utilizes a U2OS cell line that has a stably integrated DR-GFP reporter construct.
Materials:
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U2OS-DR-GFP cell line
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Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
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I-SceI expression plasmid (e.g., pCBASceI)
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Transfection reagent (e.g., Lipofectamine 2000 or similar)
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Brca1-IN-1
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Phosphate-Buffered Saline (PBS)
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Trypsin-EDTA
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Flow cytometer
Protocol:
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Cell Seeding:
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Seed U2OS-DR-GFP cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
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Transfection and Treatment:
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On the following day, transfect the cells with the I-SceI expression plasmid according to the manufacturer's protocol for your chosen transfection reagent. This will induce a double-strand break in the DR-GFP reporter.
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Immediately after transfection, treat the cells with varying concentrations of Brca1-IN-1 or vehicle control (e.g., DMSO).
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Incubation:
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Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
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Cell Harvesting and Analysis:
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Wash the cells with PBS.
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Harvest the cells by trypsinization.
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Resuspend the cells in PBS containing a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.
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Analyze the cells by flow cytometry, quantifying the percentage of GFP-positive cells in the live cell population.
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Data Analysis:
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Normalize the percentage of GFP-positive cells in the Brca1-IN-1 treated samples to the vehicle-treated control.
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Plot the normalized HR efficiency against the concentration of Brca1-IN-1 to determine the dose-dependent inhibition of homologous recombination.
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Mandatory Visualizations
Caption: BRCA1 signaling pathway in response to DNA double-strand breaks.
Caption: Experimental workflow for the Fluorescence Polarization (FP) assay.
